Cas no 440680-51-3 (1,4-DICHLORO-2,2-DIMETHYLBUTANE)
1,4-DICHLORO-2,2-DIMETHYLBUTANE Chemical and Physical Properties
Names and Identifiers
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- 1,4-DICHLORO-2,2-DIMETHYLBUTANE
- AKOS006384592
- F11287
- 440680-51-3
- SCHEMBL6240960
-
- MDL: MFCD19234279
- Inchi: 1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3
- InChI Key: KMPYOUUNAVKBPY-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)CCCl
Computed Properties
- Exact Mass: 154.0316058Da
- Monoisotopic Mass: 154.0316058Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 59.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
1,4-DICHLORO-2,2-DIMETHYLBUTANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D583640-250mg |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 250mg |
$266 | 2024-05-24 | |
| eNovation Chemicals LLC | D583640-500mg |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 500mg |
$400 | 2024-05-24 | |
| eNovation Chemicals LLC | D583640-1g |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 1g |
$769 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736066-1g |
1,4-Dichloro-2,2-dimethylbutane |
440680-51-3 | 98% | 1g |
¥4669.00 | 2024-05-13 | |
| eNovation Chemicals LLC | D583640-250mg |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 250mg |
$266 | 2025-02-24 | |
| eNovation Chemicals LLC | D583640-500mg |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 500mg |
$400 | 2025-02-24 | |
| eNovation Chemicals LLC | D583640-1g |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 1g |
$769 | 2025-02-24 | |
| eNovation Chemicals LLC | D583640-500mg |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 500mg |
$400 | 2025-02-27 | |
| eNovation Chemicals LLC | D583640-1g |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 1g |
$769 | 2025-02-27 | |
| eNovation Chemicals LLC | D583640-250mg |
1,4-dichloro-2,2-dimethylbutane |
440680-51-3 | 95% | 250mg |
$266 | 2025-02-27 |
1,4-DICHLORO-2,2-DIMETHYLBUTANE Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1,4-DICHLORO-2,2-DIMETHYLBUTANE
Chemical Profile of 1,4-DICHLORO-2,2-DIMETHYLBUTANE (CAS No. 440680-51-3)
1,4-DICHLORO-2,2-DIMETHYLBUTANE, identified by its Chemical Abstracts Service (CAS) number 440680-51-3, is a significant organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This chlorinated alkane, with its unique structural framework, presents a versatile platform for the development of various chemical derivatives. The compound’s molecular structure consists of a four-carbon chain substituted with two chlorine atoms at the 1st and 4th positions, and two methyl groups at the 2nd position, imparting specific reactivity and electronic properties that make it valuable in multiple industrial and research applications.
The synthesis of 1,4-DICHLORO-2,2-DIMETHYLBUTANE typically involves the chlorination of 2,2-dimethylbutane using appropriate chlorinating agents under controlled conditions. The choice of chlorinating agent and reaction conditions can influence the regioselectivity and yield of the desired product. Advanced synthetic methodologies have been developed to optimize the reaction pathway, ensuring high purity and minimizing side products. These advancements are crucial for applications where the integrity of the final product is paramount.
One of the most compelling aspects of 1,4-DICHLORO-2,2-DIMETHYLBUTANE is its utility as an intermediate in the synthesis of more complex molecules. Its dichloro functionality allows for further substitution reactions, enabling the creation of a wide range of heterocyclic compounds and functionalized alkanes. In recent years, researchers have explored its role in constructing novel pharmaceutical intermediates, particularly those targeting neurological disorders and inflammatory conditions. The compound’s ability to serve as a building block for more intricate structures has made it a subject of considerable interest in medicinal chemistry.
Recent studies have highlighted the potential of 1,4-DICHLORO-2,2-DIMETHYLBUTANE in developing novel agrochemicals. Its structural features make it a suitable precursor for synthesizing herbicides and fungicides that exhibit improved efficacy and environmental compatibility. By modifying its chlorine substituents or incorporating additional functional groups, chemists can tailor its biological activity to meet specific agricultural needs. This aligns with the growing demand for sustainable agrochemical solutions that minimize ecological impact while maintaining high productivity.
The compound’s electronic properties also make it relevant in materials science. Researchers have investigated its use as a monomer or intermediate in polymer synthesis, particularly for creating materials with enhanced thermal stability and mechanical strength. The presence of chlorine atoms can influence the polymerization process and the final properties of the resulting material. Such applications are particularly promising in industries requiring durable and high-performance materials.
In pharmaceutical research, 1,4-DICHLORO-2,2-DIMETHYLBUTANE has been employed in the development of enzyme inhibitors and receptor ligands. Its structural motif allows for selective binding to biological targets, making it a valuable tool in drug discovery efforts. For instance, derivatives of this compound have shown promise in modulating enzyme activity associated with metabolic pathways relevant to diabetes and cardiovascular diseases. The ability to fine-tune its structure through chemical modifications has enabled researchers to identify lead compounds with potent pharmacological effects.
The safety profile of 1,4-DICHLORO-2,2-DIMETHYLBUTANE is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions should be controlled to prevent degradation or unwanted reactions, and exposure should be minimized through appropriate personal protective equipment (PPE). As with any chemical used in industrial or laboratory settings, adherence to safety guidelines is essential.
Future research directions for 1,4-DICHLORO-2,2-DIMETHYLBUTANE may focus on expanding its utility in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes that reduce waste generation and energy consumption. Additionally, exploring its role in catalytic processes could further enhance its efficiency as an intermediate. These innovations would not only improve the economic viability of processes involving this compound but also contribute to broader efforts aimed at reducing the environmental footprint of chemical manufacturing.
The versatility of 1,4-DICHLORO-2,2-DIMETHYLBUTANE underscores its importance as a chemical intermediate across multiple sectors. Whether used in pharmaceuticals, agrochemicals, or advanced materials science, its unique properties offer numerous opportunities for innovation. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone of modern chemical synthesis.
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